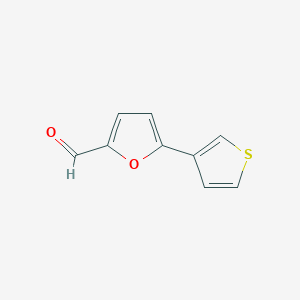

5-(3-Thienyl)-2-furaldehyde

描述

Significance of Furan (B31954) and Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Furan and thiophene are five-membered aromatic heterocyclic compounds that are fundamental building blocks in a vast array of chemical applications. researchgate.net Their unique electronic and structural properties make them indispensable in medicinal chemistry and materials science. ijsrtjournal.comresearchgate.net

Heterocyclic compounds, particularly those containing sulfur and oxygen heteroatoms like thiophene and furan, are crucial structural motifs in many pharmaceutical agents. researchgate.netijsrtjournal.com The furan ring, for instance, is present in numerous bioactive molecules and is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and central nervous system-related properties. ijabbr.com Similarly, thiophene derivatives are integral to many commercially available drugs and exhibit a wide spectrum of biological activities. globalscientificjournal.com

In the realm of materials science, furan and thiophene are key components in the development of conjugated polymers. researchgate.netrsc.org These materials are notable for their potential applications in organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.net The inclusion of these heterocycles can influence the electronic properties, solubility, and charge transport characteristics of the resulting materials. researchgate.netolemiss.edu

Overview of Aldehyde Functionality within Heterocyclic Frameworks

The aldehyde functional group, with its characteristic R−CH=O structure, is a cornerstone of organic chemistry. wikipedia.org When attached to a heterocyclic ring, the aldehyde group imparts distinct reactivity and properties to the molecule. It is a polar group, with the carbonyl carbon being electrophilic, making it susceptible to nucleophilic attack. britannica.com

Aldehydes are more reactive than their ketone counterparts, a fact attributed to the greater accessibility of the carbonyl group at the end of a carbon chain. chemistrytalk.org This reactivity is harnessed in a multitude of chemical transformations. In the context of heterocyclic chemistry, aldehydes are valuable intermediates for the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers. britannica.combyjus.com For example, 5-phenyl-2-furaldehyde (B76939) serves as a starting material for designing polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.net The aldehyde group's ability to participate in condensation reactions is particularly important for the creation of various polymers. britannica.com

Positioning of 5-(3-Thienyl)-2-furaldehyde within Thiophene-Furan Conjugated Systems

The compound this compound is a member of the thiophene-furan conjugated systems. These systems are characterized by the direct linkage of thiophene and furan rings, creating an extended π-electron network. This conjugation gives rise to unique photophysical properties. sciforum.net

The study of hybrid furan-thiophene systems is of particular interest due to their potential for improved optoelectronic properties, such as enhanced charge transport and solubility, when compared to oligomers containing only furan or thiophene. olemiss.edu The arrangement of the furan and thiophene rings, and the nature of any additional functional groups, can significantly alter the electronic and physical properties of the molecule. olemiss.edu The synthesis of such compounds often involves cross-coupling reactions, like the Suzuki coupling, to link the heterocyclic units. sciforum.net

Research into related structures, such as 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, highlights the synthetic methodologies and characterization techniques applicable to this class of compounds. mdpi.com The development of novel thienyl-pyridazine derivatives further underscores the modular nature of these conjugated systems and the ability to tune their properties for specific applications. sciforum.net

Structure

3D Structure

属性

IUPAC Name |

5-thiophen-3-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMRFFNBNAMYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408286 | |

| Record name | 5-(3-Thienyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-73-5 | |

| Record name | 5-(3-Thienyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Thienyl 2 Furaldehyde and Its Analogues

Strategies for the Construction of the Furan-Thiophene Linkage

The crucial step in the synthesis of 5-(3-Thienyl)-2-furaldehyde is the formation of the bond connecting the furan (B31954) and thiophene (B33073) rings. Several powerful chemical reactions have been adapted for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. These reactions offer high yields and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for the synthesis of biaryl and heteroaryl compounds. In the context of this compound synthesis, this typically involves the coupling of a thienylboronic acid with a halogenated 2-furaldehyde derivative, or vice versa.

A general approach involves the reaction of 5-bromo-2-furaldehyde (B32451) with a suitable thiophene-3-boronic acid derivative. While specific examples for the 3-thienyl isomer are not extensively documented in readily available literature, the synthesis of analogous 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling has been reported with moderate to excellent yields. nih.govnih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or their pinacol (B44631) esters has been successfully demonstrated. nih.gov This suggests the viability of a similar strategy for the synthesis of the target compound.

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system. Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in conjunction with phosphine (B1218219) ligands that enhance catalyst stability and activity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of Aryl-Substituted Heteroaryl Aldehydes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate | nih.gov |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF | 120 | Good | nih.gov |

Note: The yields are general ranges reported for analogous reactions and may vary for the specific synthesis of this compound.

The Stille coupling reaction provides another powerful tool for the formation of the furan-thiophene linkage. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. wikipedia.org For the synthesis of this compound, this could entail the reaction of 5-bromo-2-furaldehyde with a 3-thienylstannane derivative, or 3-bromothiophene (B43185) with a 5-stannyl-2-furaldehyde derivative.

Organostannanes are known for their stability to air and moisture, which can be an advantage in certain synthetic applications. wikipedia.org The reaction mechanism is well-understood and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions such as homocoupling of the organostannane. wikipedia.org

Table 2: General Parameters for Stille Coupling Reactions

| Palladium Source | Ligand | Solvent | Additives | Temperature |

| Pd(PPh₃)₄ | PPh₃ | Toluene, THF, DMF | Cu(I) salts, LiCl | Room Temp to Reflux |

| PdCl₂(PPh₃)₂ | AsPh₃ | Dioxane | - | 80-100 °C |

Note: This table provides general conditions; specific optimization is required for the synthesis of this compound.

Beyond Suzuki-Miyaura and Stille couplings, other palladium-mediated reactions can be employed. Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization required for organoboron or organotin reagents. researchgate.netnih.gov In this method, a C-H bond on one of the heterocyclic rings is directly coupled with a halogenated partner. For the synthesis of this compound, this could involve the direct arylation of 2-furaldehyde with a 3-halothiophene, or the direct thienylation of a 5-halo-2-furaldehyde with thiophene.

An efficient regioselective method for the direct arylation of 2-furaldehyde to provide a range of 5-aryl-2-formylfuran derivatives has been described using palladium(II) chloride as a catalyst under relatively mild conditions. nih.gov This approach is significant for its potential to reduce synthetic steps and waste. The regioselectivity is often directed to the 5-position of the furan ring due to electronic effects. organic-chemistry.org

Photochemical Synthesis Routes

Photochemical reactions offer an alternative, often milder, approach to the formation of the furan-thiophene bond. Irradiation of a solution containing a halogenated furan or thiophene derivative in the presence of the other heterocyclic partner can lead to the desired cross-coupled product. For example, the irradiation of 5-bromofuran-2-carbaldehyde in an aromatic solution can furnish 5-aryl-2-furyl derivatives. researchgate.net A similar strategy could be envisioned for the synthesis of this compound by using thiophene as the reaction partner. The reactivity of iodo-substituted precursors is generally higher than their bromo-counterparts in these photochemical reactions. researchgate.net

Other Established Synthetic Protocols for Heteroaryl Aldehydes

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comresearchgate.netorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto the ring. jk-sci.com

To synthesize this compound using this method, the precursor 2-(3-thienyl)furan would be required. The Vilsmeier-Haack reaction on 2-(3-thienyl)furan would be expected to introduce the aldehyde group at the electron-rich 5-position of the furan ring. The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of pyrrole (B145914) > furan > thiophene. jk-sci.com

The reaction conditions are typically mild, and the workup involves hydrolysis of the intermediate iminium salt to yield the aldehyde.

Functional Group Interconversions on Precursors

The successful synthesis of this compound via cross-coupling reactions is contingent on the availability of suitably functionalized precursors. Functional group interconversions are often necessary to prepare these key starting materials, namely 5-bromo-2-furaldehyde and the organometallic thiophene partner.

Preparation of 5-bromo-2-furaldehyde: This starting material is typically synthesized from commercially available 2-furaldehyde. Bromination of the furan ring at the 5-position can be achieved using various brominating agents.

Synthesis of 3-Thienylboronic Acid: For the Suzuki-Miyaura coupling, 3-thienylboronic acid is a critical precursor. Its synthesis usually begins with 3-bromothiophene or 3-iodothiophene. A common method involves the conversion of the halothiophene to a Grignard reagent or an organolithium species, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the boronic acid.

Generation of 3-Thienylzinc Halide: For the Negishi coupling, a 3-thienylzinc halide is required. This organozinc reagent can be prepared through several methods. One approach is the direct insertion of activated zinc into the carbon-halogen bond of 3-bromothiophene or 3-iodothiophene. Another common method is transmetalation, where a pre-formed organolithium or Grignard reagent of thiophene reacts with a zinc salt, such as zinc chloride (ZnCl₂), to generate the desired organozinc species.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key variables that are often manipulated to maximize yield and minimize side products include the choice of catalyst, ligand, base, solvent, and reaction temperature.

In the context of a Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde with 3-thienylboronic acid, a study of various parameters can lead to significant improvements in the reaction outcome. The following tables illustrate the effect of different reaction components on the yield of the target compound, based on findings from analogous cross-coupling reactions. ntnu.noresearchgate.net

Table 1: Effect of Palladium Catalyst and Ligand on Yield

| Catalyst | Ligand | Yield (%) |

| Pd(OAc)₂ | PPh₃ | 65 |

| Pd₂(dba)₃ | XPhos | 88 |

| PdCl₂(dppf) | - | 75 |

| Pd(PPh₃)₄ | - | 72 |

Reaction Conditions: 5-bromo-2-furaldehyde (1.0 eq), 3-thienylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1), 100 °C, 12 h.

Table 2: Influence of Base and Solvent on Reaction Yield

| Base | Solvent | Yield (%) |

| K₂CO₃ | Toluene/H₂O | 88 |

| Cs₂CO₃ | Dioxane | 92 |

| K₃PO₄ | DMF | 85 |

| NaHCO₃ | Acetonitrile/H₂O | 78 |

Reaction Conditions: 5-bromo-2-furaldehyde (1.0 eq), 3-thienylboronic acid (1.2 eq), Pd₂(dba)₃/XPhos catalyst system, 100 °C, 12 h.

For the Negishi coupling, similar optimization studies are crucial. The choice of palladium or nickel catalyst, the ligand, and the solvent can all have a pronounced effect on the reaction's success. Tetrahydrofuran (THF) is a commonly used solvent for Negishi couplings due to its ability to solvate the organozinc reagent effectively.

Table 3: Optimization of Negishi Coupling Parameters

Reaction Conditions: 5-bromo-2-furaldehyde (1.0 eq), 3-thienylzinc chloride (1.5 eq), 60 °C, 8 h. nih.gov

Chemical Reactivity and Transformation Pathways of 5 3 Thienyl 2 Furaldehyde

Electrophilic Aromatic Substitution Patterns on Thiophene (B33073) and Furan (B31954) Rings

Both furan and thiophene are aromatic heterocyclic compounds that are significantly more reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq This heightened reactivity is due to the ability of the heteroatoms (oxygen in furan, sulfur in thiophene) to donate lone-pair electrons to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) formed during the reaction. uci.edu

In general, electrophilic substitution on monosubstituted furans and thiophenes preferentially occurs at the C2 (α) position, and if that is occupied, at the C5 position. uoanbar.edu.iqyoutube.com This preference is due to the greater stabilization of the positive charge in the reaction intermediate when the electrophile attacks at these positions. youtube.com

For 5-(3-thienyl)-2-furaldehyde, the situation is more complex:

Thiophene Ring: The thiophene ring is attached to the furan ring at its C3 position. Thiophene is generally more aromatic and less reactive than furan. uoanbar.edu.iqquora.com The furan-2-carbaldehyde substituent on the thiophene ring will influence the position of further electrophilic attack. Typically, electrophilic substitution on 3-substituted thiophenes occurs at the C2 or C5 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. fiveable.memasterorganicchemistry.com The specific conditions required for these reactions with this compound would need to be carefully optimized to control the position of substitution and avoid polymerization, which can be a side reaction with reactive heterocycles like furan. uobaghdad.edu.iq

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in this compound, undergoing a variety of transformations typical of aromatic aldehydes.

The aldehyde functionality readily participates in condensation reactions with active methylene compounds, a well-known example being the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a carbanion generated from an active methylene compound to the aldehyde's carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. sigmaaldrich.com

These reactions are typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. nih.govsphinxsai.com A variety of active methylene compounds can be employed, leading to a diverse range of products.

Table 1: Examples of Knoevenagel Condensation Products with 5-substituted-2-furaldehydes

| Active Methylene Compound | Catalyst | Product Type |

|---|---|---|

| Malononitrile | Piperidine | 2-(furan-2-ylmethylene)malononitrile derivative |

| Ethyl cyanoacetate | Piperidine | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate derivative |

| Creatinine | Piperidine | 5-(5-R-furfurylidene)-creatinine |

| Thiobarbituric acid | Piperidine | Enone charge-transfer complex |

Data derived from studies on Knoevenagel condensations of various 5-substituted furaldehydes. wikipedia.orgsphinxsai.comnih.gov

Another important condensation reaction is the Claisen-Schmidt condensation, which involves the reaction of the aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. mdpi.com

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to a carboxylic acid, 5-(3-thienyl)furan-2-carboxylic acid, can be achieved using a variety of oxidizing agents common for this transformation.

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (5-(3-thienyl)furan-2-yl)methanol. This can be accomplished using various reducing agents.

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. youtube.com A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. masterorganicchemistry.comvapourtec.com The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. libretexts.orgmasterorganicchemistry.comsigmaaldrich.com The nature of the resulting alcohol depends on the specific Grignard reagent used.

Other nucleophiles, such as cyanide ions or organolithium reagents, can also add to the aldehyde group, expanding the synthetic utility of this compound. bham.ac.uk

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While this compound itself is not typically a direct substrate for these reactions, its halogenated derivatives are excellent coupling partners. For instance, a bromo- or iodo-substituted derivative of the furan or thiophene ring could participate in reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Stille coupling (with organostannanes). organic-chemistry.orgntnu.no

The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds due to the commercial availability and stability of a wide range of boronic acids. ntnu.no The synthesis of 5-phenyl-2-furaldehyde (B76939) from 5-bromo-2-furaldehyde (B32451) and phenylboronic acid is a documented example of this type of reaction. ekb.egresearchgate.net Similarly, thienylboronic acids can be used in Suzuki-Miyaura cross-couplings, though the reaction conditions may require careful optimization to ensure stability of the boronic acid. ntnu.no Organozinc reagents can also be utilized in palladium-catalyzed cross-coupling reactions with halogenated furaldehydes. nih.gov

Cycloaddition Reactions and Heterocycle Annulation

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comtudelft.nl This reaction involves the concerted interaction of the furan's π-system with a dienophile (an electron-deficient alkene or alkyne) to form a bicyclic adduct. fiveable.melibretexts.org The reactivity of the furan ring in Diels-Alder reactions is influenced by substituents; electron-withdrawing groups like the aldehyde at the C2 position generally decrease the reactivity of the furan diene. tudelft.nl However, these reactions can often be facilitated by the use of Lewis acid catalysts or by conducting the reaction in an aqueous medium. tudelft.nlrsc.org

The thiophene ring is generally less reactive than furan as a diene in Diels-Alder reactions due to its greater aromatic character.

Furthermore, derivatives of this compound can participate in 1,3-dipolar cycloaddition reactions. For example, a nitrile oxide derived from the aldehyde could react with a dipolarophile to form a five-membered heterocyclic ring. tandfonline.comresearchgate.net Such reactions provide a versatile route for the synthesis of more complex heterocyclic systems. Annulation reactions, where a new ring is fused onto one of the existing heterocyclic rings, are also possible, further expanding the synthetic potential of this compound. chim.itrsc.org

Radical Reactions and Mechanistic Investigations

While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, a mechanistic investigation can be constructed based on the known radical chemistry of its constituent furan and thiophene moieties, as well as furaldehyde derivatives. The presence of two aromatic heterocyclic rings and an aldehyde functional group provides multiple potential sites for radical interaction.

The initiation of radical reactions typically involves the generation of a radical species, which can then interact with this compound. This can occur through various mechanisms, such as exposure to initiators like azobisisobutyronitrile (AIBN) or peroxides, or through photochemically or thermally induced homolytic bond cleavage.

Theoretical and experimental studies on furan and thiophene have shown that radical addition to the double bonds of the aromatic ring is a primary reaction pathway. The atmospheric oxidation of furan, for instance, is initiated mainly by the addition of hydroxyl (•OH) radicals to the C2 or C5 positions. This leads to the formation of a radical adduct which can then undergo further reactions, including ring-opening. Similarly, thiophene can react with radiolytically produced radicals.

For this compound, radical attack could potentially occur at several positions on both the furan and thiophene rings. The precise location of the attack would be influenced by the relative stability of the resulting radical intermediates. Computational studies on the radical cations of furan and thiophene indicate that the unpaired electron resides in a π orbital. The distribution of this unpaired electron, and thus the stability of the radical, is influenced by the heteroatom and the substituents on the ring. The electron-withdrawing nature of the aldehyde group on the furan ring and the electronic properties of the thienyl substituent would play a crucial role in directing radical addition.

Another potential pathway for radical reaction is the abstraction of the aldehydic hydrogen atom. The C-H bond of an aldehyde is susceptible to abstraction by various radicals, leading to the formation of an acyl radical. This acyl radical can then participate in a variety of subsequent reactions, such as decarbonylation or addition to other unsaturated systems.

The relative stability of the potential radical intermediates is a key factor in determining the predominant reaction pathway. The stability of carbon-centered radicals is influenced by factors such as resonance delocalization and the electronic effects of neighboring atoms or functional groups. In the case of radical addition to the furan or thiophene rings of this compound, the resulting radical would be stabilized by the delocalization of the unpaired electron over the respective aromatic system. The stability of furanyl and thienyl radicals has been a subject of computational and experimental investigation, with factors such as the position of the radical center (α or β to the heteroatom) influencing stability.

Mechanistic investigations into the radical reactions of analogous compounds often employ techniques such as Electron Spin Resonance (ESR) spectroscopy to detect and characterize the transient radical intermediates. Such studies on radical cations of furan and thiophene have provided valuable insights into their electronic structure and spin density distribution.

A hypothetical reaction scheme for the interaction of a generic radical (R•) with this compound is presented below, illustrating the two principal pathways: addition to the furan ring and abstraction of the aldehydic hydrogen.

| Reaction Pathway | Description | Potential Intermediate |

| Pathway A: Radical Addition | A radical (R•) adds to one of the carbon atoms of the furan or thiophene ring. The position of addition is dictated by the stability of the resulting radical intermediate. | A resonance-stabilized radical adduct on either the furan or thiophene ring. |

| Pathway B: Hydrogen Abstraction | A radical (R•) abstracts the hydrogen atom from the aldehyde group. | A 5-(3-thienyl)furan-2-carbonyl radical. |

Further research, including experimental studies and computational modeling specific to this compound, would be necessary to definitively elucidate the preferred radical reaction pathways and the structure of the resulting products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-(3-Thienyl)-2-furaldehyde, ¹H and ¹³C NMR studies, complemented by two-dimensional techniques, provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, as well as the protons on the furan (B31954) and thiophene (B33073) rings. The chemical shifts are influenced by the electronic environment of each proton, including deshielding effects from the carbonyl group and the heteroatoms.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the furan ring, H-3 and H-4, are expected to appear as doublets, with their chemical shifts influenced by the adjacent aldehyde and thienyl groups. The H-3 proton, being closer to the electron-withdrawing aldehyde group, would likely resonate at a lower field than the H-4 proton. The protons of the 3-thienyl substituent will also produce characteristic signals in the aromatic region of the spectrum, with their multiplicity and chemical shifts determined by their relative positions and coupling interactions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | 9.65 | Singlet |

| Furan-H3 | 7.35 | Doublet |

| Furan-H4 | 6.80 | Doublet |

| Thiophene-H2' | 7.80 | Doublet |

| Thiophene-H4' | 7.40 | Doublet of doublets |

| Thiophene-H5' | 7.60 | Doublet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately δ 175-185 ppm. The carbons of the furan and thiophene rings will resonate in the aromatic region, typically between δ 110-160 ppm. The specific chemical shifts will be influenced by the substitution pattern and the nature of the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 178.0 |

| Furan-C2 | 153.0 |

| Furan-C3 | 125.0 |

| Furan-C4 | 112.0 |

| Furan-C5 | 158.0 |

| Thiophene-C2' | 127.0 |

| Thiophene-C3' | 135.0 |

| Thiophene-C4' | 126.0 |

| Thiophene-C5' | 124.0 |

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra reveal correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within the furan and thiophene rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the furan and thiophene rings, as well as the attachment of the aldehyde group to the furan ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1660-1700 cm⁻¹. The C-H stretching vibrations of the aldehyde group are also anticipated to appear as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations of the furan and thiophene rings will likely be observed above 3000 cm⁻¹. The C=C stretching vibrations within the heterocyclic rings are expected in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring and the C-S stretching of the thiophene ring will also give rise to characteristic bands in the fingerprint region.

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The C=C and C-S stretching vibrations of the thiophene and furan rings are expected to produce strong signals in the Raman spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3150 | 3100-3150 |

| Aldehyde C-H Stretch | 2820, 2720 | 2820, 2720 |

| C=O Stretch (Aldehyde) | 1680 | 1680 |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 |

| Furan Ring Breathing | ~1480 | ~1480 |

| Thiophene Ring Breathing | ~1410 | ~1410 |

| C-O-C Stretch | 1020-1250 | Weak |

| C-S Stretch | 600-800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the furan ring, the thiophene ring, and the carbonyl group, is expected to give rise to strong UV-Vis absorption. The spectrum will likely be characterized by intense π → π* transitions. The presence of heteroatoms (oxygen and sulfur) also allows for n → π* transitions, although these are typically weaker. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of the solvent. The conjugation between the furan and thiophene rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 320-350 | High |

| n → π | >380 | Low |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₉H₆O₂S.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely involve the loss of the aldehyde group (as CHO or CO), as well as cleavage of the bond between the two heterocyclic rings. The fragmentation pattern can help to confirm the connectivity of the molecular structure.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 149 | [M-CHO]⁺ |

| 121 | [M-C₃H₃S]⁺ (Loss of thienyl radical) |

| 95 | [C₄H₃O-CO]⁺ (Furylacylium ion) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Computational and Theoretical Investigations of 5 3 Thienyl 2 Furaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies with a favorable balance of accuracy and computational cost. nih.govcore.ac.uk

Optimized Molecular Geometries and Conformational Analysis

Conformational analysis involves calculating the energy of the molecule as this dihedral angle is systematically varied. researchgate.net This would reveal the most stable conformer (the lowest energy state) and any rotational barriers between different conformations. researchgate.net The results are typically presented in a potential energy profile. For related bicyclic aromatic compounds, DFT calculations using basis sets like B3LYP/6-311++G(d,p) are commonly used to identify whether a planar or twisted conformation is more stable. nih.gov

Hypothetical Optimized Geometry Parameters for 5-(3-Thienyl)-2-furaldehyde This table illustrates typical data obtained from a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G) |

|---|---|---|

| Bond Length | C(furan)-C(thiophene) | ~1.46 Å |

| C(furan)-C(aldehyde) | ~1.45 Å | |

| C=O (aldehyde) | ~1.22 Å | |

| Dihedral Angle | Furan-Thiophene | ~25-35° (for non-planar minimum) |

| Energy | Relative Energy of Planar vs. Twisted Conformer | Planar might be a transition state |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of this compound would involve mapping the electron density distribution of these orbitals to identify the most reactive sites.

Hypothetical FMO Data for this compound This table shows representative data from an FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Electron-donating ability |

| ELUMO | -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.7 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netnih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. nih.gov

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the aldehyde group, identifying it as a primary site for electrophilic interaction or hydrogen bonding. nih.govuomphysics.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). mpg.dewisc.eduusc.edu This method is used to analyze charge transfer, hyperconjugative interactions, and bond properties within a molecule. nih.govjoaquinbarroso.com

Key insights from NBO analysis include:

Natural Atomic Charges : A more robust calculation of partial charges on each atom compared to other methods. usc.edu

Second-Order Perturbation Theory Analysis : This part of the NBO output quantifies the stabilization energy from delocalization effects, such as electron donation from a lone pair orbital to an adjacent anti-bonding orbital. nih.gov These interactions are crucial for understanding molecular stability. nih.gov

For this compound, NBO analysis would detail the nature of the C-C, C-O, C-S, and C=O bonds, their hybridization, and the delocalization of electrons across the furan (B31954) and thiophene (B33073) rings.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the properties of molecules in their electronically excited states. arxiv.orgrsc.org It is the most common method for calculating the UV-visible absorption spectra of molecules. researchgate.netijcce.ac.iraps.org

TD-DFT calculations can predict:

Excitation Energies : The energy required to promote an electron from an occupied orbital to a virtual orbital.

Oscillator Strengths : The intensity of the corresponding absorption peak in the UV-vis spectrum.

Maximum Absorption Wavelength (λmax) : The wavelength at which the molecule absorbs light most strongly. researchgate.net

A TD-DFT study of this compound would provide its theoretical UV-vis spectrum, identifying the key electronic transitions (e.g., π → π*) responsible for its optical properties.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netpreprints.org These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) and using regression methods to create a mathematical equation that predicts the target property.

For a class of compounds including this compound, a QSAR study could be developed to predict properties like inhibitory activity against a specific enzyme. nih.gov Similarly, a QSPR model could predict physical properties such as solubility or boiling point. The development of such a model would require a dataset of related thienyl-furan derivatives with experimentally measured activities or properties. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental methods alone. For furan derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding their reactivity in various chemical transformations, including cycloadditions, oxidations, and electroreductions.

General insights from computational studies on analogous molecules, such as 2-furaldehyde and its derivatives, can offer a foundational understanding of the potential reactivity of the furan ring and the aldehyde functional group. For instance, theoretical calculations have been used to determine the preferred sites for electrophilic and nucleophilic attack, predict the stability of various conformers, and calculate the energy barriers for different reaction channels. These studies often highlight the role of substituents on the furan ring in influencing the electronic properties and, consequently, the reaction mechanisms.

In the absence of specific computational data for this compound, a detailed analysis of its reaction mechanisms from a computational standpoint cannot be provided at this time. Future theoretical investigations are necessary to map the potential energy surfaces for its reactions, identify key intermediates and transition structures, and quantitatively assess the kinetics and thermodynamics of its chemical transformations. Such studies would be invaluable for optimizing reaction conditions and designing novel synthetic routes involving this heterocyclic compound.

Exploration of Derivatives and Structure Property Relationships

Synthesis of Novel Derivatives through Functionalization of Furan (B31954) and Thiophene (B33073) Rings

The furan and thiophene rings of 5-(3-Thienyl)-2-furaldehyde are amenable to various functionalization reactions, enabling the synthesis of a wide array of novel derivatives. Electrophilic aromatic substitution is a common strategy, as the reactivity of the thiophene ring is generally higher than that of benzene. nih.gov Reactions such as halogenation, sulfonation, and formylation can introduce new functional groups onto the heterocyclic cores. nih.govscribd.com

Photochemical methods also provide a route to new derivatives. For instance, irradiation of halogenated furan and thiophene carbaldehydes in aromatic solvents can lead to the formation of aryl-substituted derivatives. researchgate.net This technique has been successfully used to synthesize 5-phenyl derivatives from 5-bromo or 5-iodo precursors of both furan-2-carbaldehyde and thiophene-2-carbaldehyde. researchgate.net Metal-catalyzed cross-coupling reactions, such as Suzuki and Hiyama reactions, are also employed to arylate the heterocyclic rings, offering a versatile method for creating carbon-carbon bonds. researchgate.net For example, 5-phenyl-2-furaldehyde (B76939) has been synthesized by coupling 5-chlorofuran-2-carbaldehyde with phenylboronic acid or phenyltrifluorosilane in the presence of a palladium catalyst. researchgate.net

Aldehyde Group Derivatization and its Impact on Electronic Structure

The aldehyde group in this compound is a key site for derivatization, significantly influencing the electronic structure of the resulting molecules. Condensation reactions, such as the Knoevenagel condensation, are frequently used to extend the π-conjugation of the system. This involves reacting the aldehyde with compounds containing active methylene groups. cnr.it

For example, a diformyl precursor based on a diketopyrrolopyrrole (DPP) core flanked by thienyl groups has been functionalized through Knoevenagel condensation with various electron-acceptor groups like N,N-diethyl thiobarbituric acid (T-TB), indandione (T-ID), and 1,1-dicyanomethylene-3-indanone (T-IDM). cnr.it The strength of the terminal electron-acceptor group directly impacts the electronic properties of the final molecule. A stronger acceptor group leads to a more stabilized Lowest Unoccupied Molecular Orbital (LUMO) and a smaller HOMO-LUMO energy gap. cnr.it This modification of the aldehyde group is a critical strategy for tuning the electronic and optical properties of materials for applications in organic electronics. cnr.it The reaction of the aldehyde with cyanoacetylhydrazine also serves as a starting point for a variety of heterocyclization reactions, leading to novel azole and azine derivatives. scirp.org

Investigation of Oligomers and Polymer Structures incorporating this compound Units

This compound and its derivatives are valuable monomers for the synthesis of conjugated oligomers and polymers. These materials are of interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Electropolymerization is a common technique used to create thin films of these polymers directly onto an electrode surface. sci-hub.catresearchgate.net This method allows for the formation of conjugated polymer backbones through the oxidative coupling of the monomer units. For instance, donor-acceptor type π-conjugated polymers have been synthesized electrochemically, incorporating furan and thiophene derivatives into the polymer backbone. sci-hub.cat Chemical polymerization methods, often catalyzed by acid, can also be employed. Furfural itself can be polymerized via acid catalysis to form polyfurfural, a black powder insoluble in common organic solvents. imp.kiev.ua Similarly, polymers based on thiophene aldehydes can be synthesized. imp.kiev.ua The incorporation of this compound units into polymer chains creates materials with tailored electronic and optical properties, derived from the combined characteristics of the furan and thiophene moieties. sci-hub.cat

Stereochemical Aspects and Chiral Derivatives

The synthesis of chiral derivatives from aldehyde precursors is an important area of research, particularly for applications in asymmetric catalysis. Thiophene-based carbaldehydes, closely related to this compound, have been used to synthesize novel chiral ligands. researchgate.net

One approach involves the reaction of a thiophene carbaldehyde with chiral amino alcohols, such as enantiomers of norephedrine, to produce chiral β-amino alcohol ligands. researchgate.net These thiophene-based chiral ligands have been successfully used to catalyze the enantioselective addition of diethylzinc to various aromatic aldehydes, achieving high enantioselectivities (up to 99% ee). researchgate.net This demonstrates that the aldehyde functionality of heterocyclic compounds like this compound can be a starting point for creating structurally defined chiral molecules with significant applications in stereoselective synthesis.

Structure-Electronic Property Correlations

The electronic properties of derivatives of this compound are strongly correlated with their molecular structure. Modifications to the heterocyclic rings or the aldehyde group can systematically tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap.

In donor-acceptor polymers containing furan and thiophene units, the choice of the donor moiety significantly affects the electronic structure. sci-hub.cat The introduction of strong electron-donating groups raises the HOMO level, while the acceptor unit influences the LUMO level. This tuning of the HOMO-LUMO gap directly impacts the material's conductivity and color. For novel diketopyrrolopyrrole (DPP) based molecules functionalized with terminal electron-acceptor groups via a thienyl-aldehyde linkage, a clear correlation exists between the acceptor strength and the frontier orbital energies. cnr.it Stronger acceptors lead to lower LUMO energies and narrower energy gaps, which is a key principle in designing materials for specific electronic applications. cnr.it

| Derivative Type | Structural Modification | Impact on Electronic Properties | Reference |

|---|---|---|---|

| DPP-based Dye | Varying terminal electron-acceptor groups (T-ID < T-TB < T-IDM) on a thienyl-DPP core | Stronger acceptor group lowers the LUMO energy and reduces the HOMO-LUMO gap. | cnr.it |

| Donor-Acceptor Polymer | Changing the donor unit (e.g., thiophene, EDOT) attached to a di(2-furyl) quinoxaline acceptor | Stronger electron-donating groups increase electron density and lower the oxidation potential. | sci-hub.cat |

Structure-Optical Property Correlations

The optical properties, such as light absorption and emission, of this compound derivatives are directly linked to their chemical structure. Extending the π-conjugation or introducing specific functional groups can cause significant shifts in the UV-visible absorption spectra.

Incorporating thienyl groups at the meso-position of porphyrins, for example, leads to a bathochromic (red) shift in both the Soret and Q bands of the absorption spectrum due to enhanced electronic communication. researchgate.net In the case of donor-acceptor polymers containing furan and thiophene units, the optical band gap, determined from the onset of the π-π* transition, is highly dependent on the specific donor and acceptor units used. sci-hub.cat For instance, polymers based on a di(2-furyl) quinoxaline acceptor showed optical band gaps ranging from 1.15 eV to 1.34 eV depending on the attached thiophene-based donor. sci-hub.cat These changes also affect the color of the material. Similarly, for DPP-based dyes with terminal acceptor groups, the absorption maxima are red-shifted with increasing acceptor strength, leading to materials that can absorb light at longer wavelengths, well into the near-infrared region. cnr.itresearchgate.net

| Polymer/Derivative | Structural Feature | Absorption Maximum (λmax) | Optical Band Gap (eV) | Reference |

|---|---|---|---|---|

| PFTQ | Thienyl donor | 596 nm | 1.34 | sci-hub.cat |

| PFMTQ | Methoxythiophene donor | Two bands | 1.20 | sci-hub.cat |

| PFETQ | Ethylenedioxythiophene (EDOT) donor | Two bands | 1.15 | sci-hub.cat |

Structure-Electrochemical Property Correlations

The electrochemical behavior of materials derived from this compound is governed by their molecular structure. Cyclic voltammetry (CV) is a key technique used to study the oxidation and reduction potentials of these compounds and their corresponding polymers. cam.ac.uk These potentials provide information about the HOMO and LUMO energy levels and the stability of the material in different redox states.

For donor-acceptor polymers, the presence of strong electron-donating groups on the thiophene rings increases the electron density of the polymer backbone. sci-hub.cat This makes the polymer easier to oxidize, resulting in a shift of the oxidation potential to lower values. sci-hub.cat The stability of the polymer film during repeated redox switching is crucial for applications like electrochromic devices. sci-hub.cat Studies on polymers containing oligothiophene and fluoren-9-one units have shown that both p-doping (oxidation) and n-doping (reduction) processes can be characterized, revealing the material's potential as both an electron and hole conductor. researchgate.net The electrochemical properties, therefore, can be fine-tuned by altering the constituent monomer units, which is essential for developing materials for batteries, sensors, and electrochromic windows. sci-hub.catresearchgate.net

Advanced Applications in Chemical Sciences and Materials

Building Blocks for Complex Organic Molecules

5-(3-Thienyl)-2-furaldehyde serves as a versatile building block for the synthesis of more complex and functional organic molecules. Its aldehyde group is a reactive site for various chemical transformations, allowing for the extension of the conjugated system and the introduction of diverse functional groups.

The aldehyde functional group in this compound is particularly useful for constructing extended π-conjugated systems. These systems are the cornerstone of many advanced materials used in organic electronics. The synthesis of such systems can be achieved through various chemical reactions, including:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing active methylene groups, leading to the formation of a new carbon-carbon double bond and extending the conjugation.

Wittig Reaction: The Wittig reaction provides another route to extend the conjugated system by reacting the aldehyde with a phosphorus ylide to form an alkene.

Horner–Wadsworth–Emmons Reaction: This variation of the Wittig reaction is also employed for the synthesis of vinylene-linked two-dimensional conjugated polymers. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and direct arylation couplings, are powerful tools for creating complex conjugated polymers. These reactions can be used to link this compound units with other aromatic or heteroaromatic moieties. rsc.org For instance, thiophene-flanked benzothiadiazole derivatives, which are key components in high-performance conjugated polymers, can be synthesized using direct arylation coupling. rsc.org

The resulting conjugated polymers often exhibit desirable optoelectronic properties, making them suitable for various applications in organic electronics. The specific properties of the polymer can be tuned by carefully selecting the co-monomers and the synthetic methodology. For example, the introduction of a di-2-thienyl-2,1,3-benzothiadiazole acceptor group can lead to a more planar structure and improved electron and hole injection and transport properties. mdpi.com

5-Aryl-2-furaldehydes, including this compound, are valuable precursors for the synthesis of a wide array of polyfunctionalized heterocyclic compounds. researchgate.net The aldehyde group can participate in various cyclization and condensation reactions to form new heterocyclic rings. For example, 5-phenyl-2-furaldehyde (B76939) has been demonstrated as a starting material for designing polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.net

Facile synthetic routes for a broad range of 5-substituted 2-furaldehydes have been developed, often involving Pd-catalyzed cross-coupling reactions of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde (B32451). nih.gov These methods provide a versatile platform for creating a library of furan- and thiophene-containing heterocyclic compounds with diverse functionalities.

Organic Electronic Materials and Devices

The conjugated nature of polymers and small molecules derived from this compound makes them highly suitable for applications in organic electronic devices. These materials can act as the active components in various devices, including transistors, solar cells, and light-emitting diodes.

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge transport properties of the organic semiconductor used as the active layer. Furan (B31954) and thiophene-based conjugated polymers have shown significant promise in this area. researchgate.net

Donor-acceptor (D-A) conjugated polymers, which can be synthesized using this compound derivatives, are a particularly interesting class of materials for OFETs. The alternating donor and acceptor units along the polymer backbone can facilitate charge transport. For example, new D-A conjugated polymers based on diketopyrrolopyrrole and thieno[3,2-b]thiophene have been synthesized and shown to exhibit high hole mobilities in OFETs. rsc.org The charge transport properties can be further tuned by modifying the chemical structure, for instance, by extending the π-conjugation of the acceptor unit. rsc.org

| Polymer System | Hole Mobility (cm²/Vs) | Ion/Ioff Ratio | Reference |

| TTDPP-SVS | 0.196 | 6.5 x 10⁴ | rsc.org |

| Vanillin-based DPP polymer | 6.14 x 10⁻³ | - | acs.org |

This table presents representative data for furan and thiophene-containing polymers in OFETs, illustrating the potential of materials derived from this compound.

Organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs) offer a low-cost alternative to traditional inorganic solar cells. mdpi.com The efficiency of these devices is heavily reliant on the light-harvesting and charge-generating properties of the organic materials used.

In OPVs, bulk heterojunction (BHJ) devices are a common architecture where a blend of a donor and an acceptor material forms the active layer. Fused-thiophene based materials have been explored as donor materials in OPVs, demonstrating good power conversion efficiencies. mdpi.com

In DSSCs, organic dyes are used as sensitizers to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com The design of the organic dye is crucial for efficient light harvesting and electron injection. Metal-free organic dyes with a donor-π-acceptor (D-π-A) structure are widely investigated. biointerfaceresearch.comicrc.ac.ir The this compound moiety can serve as a component of the π-conjugated bridge in such dyes. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) can be employed to predict the electronic and photovoltaic properties of new dye molecules. biointerfaceresearch.com

| Dye/Device System | Power Conversion Efficiency (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Reference |

| Dithienothiophene-based dye (52) | 5.31 | - | - | mdpi.com |

| Dithienothiophene-based dye (50) | 5.03 | - | - | mdpi.com |

| Benzothiadiazole-based dye | 7.0 - 9.8 | - | - | rsc.org |

| Benzothiadiazole-based dyes (co-sensitization) | 10.9 | - | - | rsc.org |

This table showcases the performance of various organic dyes in DSSCs, indicating the potential for dyes incorporating the this compound structure.

Catalysis and Ligand Design

The heteroatoms (oxygen and sulfur) and the aldehyde group in this compound provide potential coordination sites for metal ions, making it and its derivatives interesting candidates for ligand design in catalysis. The development of new ligands is crucial for advancing homogeneous catalysis, enabling more efficient and selective chemical transformations.

While direct applications of this compound in catalysis are not extensively reported, the chemistry of related furan and thiophene (B33073) aldehydes suggests potential utility. For instance, 2-furaldehyde can be used as a precursor for various derivatives that can act as catalysts or ligands. lidsen.com Schiff bases derived from 2-furaldehyde and its derivatives can form stable complexes with various transition metals, and these complexes can exhibit catalytic activity. Research on 2-furaldehyde thiourea ligands and their complexes with transition metals further supports the potential of furan-based aldehydes in coordination chemistry and catalysis. semanticscholar.org The thienyl group in this compound could further influence the electronic properties and coordination behavior of such ligands, potentially leading to novel catalytic systems.

Bio-based Chemical Feedstocks and Sustainable Chemistry

The pursuit of sustainable chemistry is increasingly focused on converting renewable biomass into valuable platform chemicals, thereby reducing reliance on finite fossil fuels. In this context, furanic compounds, particularly furfural, have emerged as a cornerstone of modern biorefinery processes. mdpi.comnih.govrsc.org Furfural is a versatile platform chemical derived from the acid-catalyzed dehydration of pentose (C5) sugars, which are abundant in the hemicellulose fraction of lignocellulosic biomass such as beech wood, agricultural residues, and corn cobs. mdpi.comresearchgate.netlenzing.com Its structure, featuring a reactive aldehyde group and a furan ring, allows for a wide range of chemical transformations into fuels, solvents, and specialty chemicals. researchgate.net

This compound represents a value-added derivative that exemplifies the strategic diversification of the furfural platform. The synthesis of such hybrid furan-thiophene compounds is a key area of interest in green chemistry, aiming to create novel molecular architectures with specific functionalities from renewable feedstocks. researchgate.net The combination of the furan and thiophene rings, both five-membered aromatic heterocycles, can lead to materials with unique electronic and chemical properties. Research has demonstrated the feasibility of creating complex molecules by linking furan and thiophene moieties, such as the synthesis of microporous polyaminals from furfural and 2-thenaldehyde for gas adsorption applications. nih.gov This highlights the potential for this compound to serve as a monomer or intermediate in the synthesis of advanced polymers and functional materials derived entirely from biomass. rsc.orgosti.gov

The transition from simple platform molecules like furfural to more complex derivatives is crucial for expanding the portfolio of bio-based products. rsc.org This progression aligns with the principles of sustainable chemistry by maximizing the value extracted from biomass and enabling the production of high-performance chemicals through environmentally conscious pathways. mdpi.comnih.gov

Table 1: Examples of Lignocellulosic Biomass Sources for Furfural Production

| Biomass Source | Key Polysaccharide | Typical Use |

|---|---|---|

| Corn Cobs | Hemicellulose (Xylan) | Agricultural Residue |

| Sugarcane Bagasse | Hemicellulose (Xylan) | Agro-industrial Byproduct |

| Beech Wood | Hemicellulose (Xylan) | Forestry Products |

| Oat Hulls | Hemicellulose (Xylan) | Food Processing Byproduct |

Corrosion Inhibition Studies (Academic Investigation of Mechanism)

The investigation of organic molecules as corrosion inhibitors for metals in aggressive acidic media is a significant field of academic and industrial research. Compounds containing heteroatoms (such as oxygen, sulfur, and nitrogen) and π-electron systems have proven particularly effective. researchgate.netnahrainuniv.edu.iq this compound is a molecule of interest in this domain due to its structure, which combines a furan ring (containing oxygen), a thiophene ring (containing sulfur), an aldehyde functional group, and extensive π-conjugation. These features are characteristic of efficient corrosion inhibitors. dergipark.org.trresearchgate.net

The primary mechanism of inhibition for such organic compounds involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged molecule and the metal surface, and chemisorption, which involves the sharing of electrons and the formation of coordinate covalent bonds between the inhibitor and the metal. rsc.org

For a molecule like this compound, the mechanism is likely a combination of both (physisorption-chemisorption), dominated by chemisorption. The lone pair electrons on the sulfur atom of the thiophene ring and the oxygen atom of the furan ring, along with the π-electrons from the aromatic rings, can be donated to the vacant d-orbitals of iron atoms on the steel surface. researchgate.netresearchgate.net This donor-acceptor interaction creates strong adsorption centers, leading to the formation of a stable protective film. Studies on analogous compounds containing both furan and thiophene moieties have confirmed their high inhibition efficiencies. rsc.orgconsensus.apprsc.org

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard methods for investigating inhibitor performance. PDP studies on related furan-thiophene inhibitors show that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.org EIS studies further confirm the formation of a protective film by showing an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor. researchgate.net Quantum chemical studies using Density Functional Theory (DFT) have also been employed to correlate the molecular structure of thiophene derivatives with their inhibition efficiency, showing that factors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the number of electrons transferred (ΔN) are critical predictors of performance. dergipark.org.trresearchgate.net

Table 2: Electrochemical Data for Structurally Similar Furan-Thiophene Corrosion Inhibitors on Steel in Acidic Media

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (η%) | Inhibitor Type |

|---|---|---|---|---|

| 6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine rsc.org | 18 x 10-6 M | 1 M HCl | 95% | Mixed-Type |

| [2,2′:5′,2′′-terthiophene]-5-amidine rsc.org | 18 x 10-6 M | 1 M HCl | 96% | Mixed-Type |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro researchgate.netdergipark.org.trresearchgate.net triazole-3-thione) sciopen.com | 150 ppm | 1 M HCl | 99.4% | Not Specified |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone researchgate.net | 5 x 10-3 M | 0.5 M H2SO4 | 87% | Cathodic |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 5-(3-Thienyl)-2-furaldehyde and its derivatives is geared towards methods that are not only high-yielding but also environmentally benign. A key area of development is the adoption of catalytic systems that minimize waste and energy consumption.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura reaction, which have proven effective for synthesizing analogous compounds such as 5-phenyl-2-furaldehyde (B76939), are a primary focus. researchgate.net Future work will aim to optimize these reactions by developing more robust palladium catalysts that can operate under milder conditions and in greener solvents, potentially achieving yields as high as 99%. researchgate.net

Atom-Economical Reactions: Inspired by the Diels-Alder cycloaddition of furanics, researchers are exploring pathways that maximize the incorporation of all reactant atoms into the final product. nih.gov This approach is central to circular chemistry and aims to utilize renewable feedstocks, enhancing the sustainability profile of the synthesis. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, such as the polycondensation reaction used to create furan- and thienyl-based polyaminals, can significantly improve efficiency. nih.gov This strategy reduces the need for intermediate purification steps, saving time, resources, and reducing solvent waste.

| Synthesis Strategy | Potential Advantage | Research Goal |

| Optimized Cross-Coupling | High yields, high purity | Develop catalysts for lower temperature reactions and use of bio-solvents. |

| Diels-Alder Cycloaddition | High atom economy, use of renewable precursors | Design intramolecular reaction pathways for complex derivatives. nih.gov |

| One-Pot Polycondensation | Reduced waste, operational simplicity | Explore new monomer combinations for creating novel co-polymers. nih.gov |

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to revolutionize the design of new molecules and materials derived from this compound. By simulating molecular properties and behaviors, researchers can prioritize synthetic targets and accelerate the discovery process.

Key Research Thrusts:

Multiscale Modeling: This approach integrates different levels of theory to predict everything from the quantum mechanical behavior of electrons to the macroscopic properties of a material. fiveable.me For instance, Density Functional Theory (DFT) can be used to predict the electronic and optical properties of polymers derived from this compound, guiding their design for applications in electronics. fiveable.me

Structure-Property Relationship Mapping: Computational tools can elucidate how modifications to the molecular structure of this compound affect its functional properties. fiveable.me This allows for the in silico design of derivatives with tailored characteristics, such as specific absorption spectra for optical applications or desired energy levels for use in organic semiconductors.

Reaction Mechanism Simulation: By modeling reaction pathways, chemists can better understand the mechanisms of synthesis. This knowledge is crucial for optimizing reaction conditions to improve yields and selectivities, making the production of these compounds more efficient and predictable.

| Modeling Technique | Application | Predictive Outcome |

| Density Functional Theory (DFT) | Materials design | Electronic band gap, optical properties, charge transport characteristics. fiveable.me |

| Molecular Dynamics (MD) | Polymer simulation | Polymer chain conformation, mechanical strength, thermal stability. fiveable.me |

| Finite Element Analysis | Device modeling | Performance of a finished device (e.g., a sensor or solar cell). fiveable.me |

Exploration of Novel Material Science Applications

The unique combination of a furan (B31954) and a thiophene (B33073) ring in this compound makes it a compelling building block for a new generation of functional materials. Its aromatic and heteroatomic nature suggests potential in electronics, polymer science, and beyond.

Key Research Thrusts:

Organic Electronics: The conjugated π-system of the molecule is ideal for creating organic semiconductors. Future research will explore its incorporation into polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Porous Polymers: Following the successful synthesis of microporous polyaminals from similar aldehydes, research can be directed towards creating hyper-cross-linked polymers from this compound. nih.gov These materials could exhibit high surface areas and tailored pore sizes for applications in gas storage, separation, and catalysis.

Specialty Polymers and Additives: Derivatives of 2-furaldehyde have been shown to act as effective plasticizing additives in cement compositions, improving the workability and strength of the final material. mdpi.com Investigating this compound-based oligomers for similar or enhanced properties in construction materials represents a novel application area.

| Material Type | Potential Application | Key Property |

| Conjugated Polymers | Organic Solar Cells, OLEDs | Semiconductor behavior, light absorption/emission |

| Microporous Organic Polymers | Gas Adsorption, Catalysis | High surface area, chemical stability nih.gov |

| Functional Oligomers | Advanced Construction Materials | Plasticizing effects, improved mechanical strength mdpi.com |

Interdisciplinary Research with Emerging Technologies

The full potential of this compound will be unlocked through collaboration between chemists, physicists, engineers, and data scientists. Integrating this compound with cutting-edge technologies could lead to significant breakthroughs.

Key Research Thrusts:

Additive Manufacturing (3D Printing): Developing functional polymers from this compound that are suitable for 3D printing could enable the fabrication of complex devices with embedded electronic or sensory functions. nih.gov This requires a close partnership between materials science for polymer development and manufacturing engineering for process optimization. nih.gov

Advanced Sensors: The compound's structure could be functionalized to interact with specific analytes. Incorporating these functionalized molecules into electronic platforms, potentially using materials like graphene, could lead to highly sensitive and selective chemical sensors. nih.gov

Quantum Information Science: Materials with precisely controlled electronic and magnetic properties are needed for the development of quantum computing. researchgate.net Long-term, speculative research could explore the synthesis of complex, multi-nuclear coordination compounds or radical-containing polymers based on the this compound scaffold for potential use in quantum information systems. researchgate.net

常见问题

Q. What are the common synthetic routes for 5-(3-Thienyl)-2-furaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves formylation and cyclization steps. For example, analogous compounds like 5-(nitrophenyl)-2-furaldehyde are synthesized via Vilsmeier-Haack formylation (POCl₃/DMF) followed by cyclization . Optimization strategies include:

- Catalyst selection : Acidic or Lewis catalysts (e.g., H₂SO₄, FeCl₃) enhance furan ring formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.

- Temperature control : Moderate heating (80–120°C) minimizes side reactions.

Comparative studies on substituent positions (e.g., 3-thienyl vs. 2-thienyl) suggest steric and electronic factors influence yields .

| Synthetic Route | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 60–75 | POCl₃/DMF, 90°C | |

| Acid-catalyzed | 45–55 | H₂SO₄, ethanol, reflux |

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms furan-thienyl connectivity. For example, aldehydic protons resonate at δ 9.5–10.0 ppm .

- FTIR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–O (1250–1300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- UV-Vis/ECD : Electronic transitions (e.g., π→π*) correlate with conjugation in the furan-thienyl system .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is a reactive site for nucleophilic addition .

- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to identify binding modes. Studies on similar compounds show nitro/thienyl groups enhance binding to hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and π-π stacking .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay) to minimize variability .